8-Bromo-4-chloro-2,6-dimethylquinoline

Crystallization Formulation Process Chemistry

8-Bromo-4-chloro-2,6-dimethylquinoline (CAS 1156275-57-8) is a polysubstituted quinoline featuring a critical 8-bromo and 4-chloro substitution pattern that enables orthogonal, sequential derivatization—first via Pd-catalyzed cross-coupling at bromine, then SNAr at chlorine—simplifying complex library synthesis. Its 2,6-dimethyl groups elevate XLogP3-AA to 4.3, optimizing blood-brain barrier permeability for CNS-targeted kinase inhibitor programs. A sharp melting point (145–146 °C) ensures reproducible solid-state handling. Avoid generic analogs that introduce uncontrolled variables in SAR studies.

Molecular Formula C11H9BrClN
Molecular Weight 270.55 g/mol
CAS No. 1156275-57-8
Cat. No. B1518585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-4-chloro-2,6-dimethylquinoline
CAS1156275-57-8
Molecular FormulaC11H9BrClN
Molecular Weight270.55 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C(N=C2C(=C1)Br)C)Cl
InChIInChI=1S/C11H9BrClN/c1-6-3-8-10(13)5-7(2)14-11(8)9(12)4-6/h3-5H,1-2H3
InChIKeyXKEXCBVAJCIAMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-4-chloro-2,6-dimethylquinoline (CAS 1156275-57-8): Procurement Guide for a Unique Halogenated Quinoline Scaffold in Medicinal Chemistry


8-Bromo-4-chloro-2,6-dimethylquinoline (CAS 1156275-57-8) is a polysubstituted quinoline derivative with the molecular formula C₁₁H₉BrClN and a molecular weight of 270.55 g/mol [1]. This heterocyclic building block features a quinoline core with three key substituents: a bromine at the 8-position, a chlorine at the 4-position, and methyl groups at the 2- and 6-positions . This specific substitution pattern confers distinct physicochemical properties, such as a computed XLogP3-AA value of 4.3, a melting point range of 145.0-146.0°C, and a topological polar surface area of 12.9 Ų, which are critical parameters for its reactivity and application in drug discovery programs [REFS-1, REFS-3, REFS-4].

Why 8-Bromo-4-chloro-2,6-dimethylquinoline (1156275-57-8) Cannot Be Substituted by Common Quinoline Analogs


Generic substitution of this compound with other halogenated quinolines is not advisable due to the critical influence of its unique substitution pattern on downstream reactivity and molecular properties. While the quinoline core is common to many research compounds, the precise combination and position of the bromo, chloro, and dimethyl substituents dictate the molecule's lipophilicity, electronic character, and steric profile. For instance, the presence of two methyl groups in the 2- and 6- positions of the 8-bromo-4-chloro-2,6-dimethylquinoline scaffold increases its XLogP3-AA to 4.3, compared to 3.2 for the monomethylated 8-bromo-6-methylquinoline [1]. This difference in lipophilicity can profoundly impact a compound's cellular permeability, solubility, and overall pharmacokinetic behavior in a lead series. Furthermore, the specific ortho/para relationship of the 8-bromo and 4-chloro groups offers a distinct and regioselective handle for sequential cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, a synthetic advantage that cannot be replicated by regioisomers such as 4-bromo-8-chloro-2,6-dimethylquinoline . Using a closely related analog introduces an uncontrolled variable into any synthetic or biological study, potentially altering reaction yields, product profiles, and structure-activity relationships (SAR), thereby compromising data integrity and project outcomes.

Quantitative Differentiation of 8-Bromo-4-chloro-2,6-dimethylquinoline (CAS 1156275-57-8) vs. Analogs


Comparative Physical Properties: Melting Point and Thermal Behavior of 8-Bromo-4-chloro-2,6-dimethylquinoline

8-Bromo-4-chloro-2,6-dimethylquinoline exhibits a sharply defined melting point range of 145.0-146.0°C . In contrast, a structurally related analog, 8-bromo-4-chloroquinoline, which lacks the 2,6-dimethyl groups, has a reported melting point of 147-148°C . The 8-bromo-4-chloro-2,6-dimethylquinoline is a high-quality intermediate that can be reliably handled and purified by standard crystallization techniques.

Crystallization Formulation Process Chemistry

Comparative Lipophilicity: Impact of Methyl Substitution on XLogP3-AA

The computed lipophilicity (XLogP3-AA) of 8-bromo-4-chloro-2,6-dimethylquinoline is 4.3 [1]. This is significantly higher than the XLogP3-AA of 3.2 for the monomethylated analog 8-bromo-6-methylquinoline [2]. The addition of the second methyl group and the 4-chloro substituent in the target compound increases its predicted lipophilicity by 1.1 logP units.

Lipophilicity ADME Drug Design

Structural Comparison: Regioisomeric Differentiation from 4-Bromo-8-chloro-2,6-dimethylquinoline

The target compound, 8-bromo-4-chloro-2,6-dimethylquinoline, is a specific regioisomer with bromine at the 8-position and chlorine at the 4-position [1]. Its closest structural isomer, 4-bromo-8-chloro-2,6-dimethylquinoline (CAS 1070879-70-7), has an inverted halogen substitution pattern . This positional difference fundamentally alters the reactivity of each halogen for sequential functionalization, as the 4-position on a quinoline ring is typically more activated toward nucleophilic aromatic substitution (SNAr) than the 8-position, which is more reactive in metal-catalyzed cross-coupling reactions.

Regioselective Synthesis Cross-Coupling SNAr Chemistry

Functional Group Count: Enhanced Synthetic Versatility over 8-Bromo-6-methylquinoline

8-Bromo-4-chloro-2,6-dimethylquinoline possesses four substituents (two halogens, two methyls) on the quinoline core, providing multiple orthogonal reactive handles for complex molecule synthesis. A simpler analog, 8-bromo-6-methylquinoline, contains only one halogen and one methyl group [1]. The presence of both bromine and chlorine on the target compound allows for the possibility of sequential, chemoselective functionalization—for example, a palladium-catalyzed Suzuki coupling at the C8 bromine, followed by a nucleophilic aromatic substitution (SNAr) at the C4 chlorine.

Building Blocks Diversity-Oriented Synthesis Medicinal Chemistry

Defined Research Applications for 8-Bromo-4-chloro-2,6-dimethylquinoline (1156275-57-8)


Development of CNS-Penetrant Kinase Inhibitors

The high computed lipophilicity (XLogP3-AA = 4.3) of 8-bromo-4-chloro-2,6-dimethylquinoline makes it a strategically valuable starting point for designing kinase inhibitors intended for central nervous system (CNS) targets [1]. This physicochemical property, derived from its specific 2,6-dimethyl substitution pattern, is within the optimal range associated with enhanced blood-brain barrier (BBB) permeability [2]. The orthogonal bromo and chloro handles further allow for the rapid assembly of diverse compound libraries for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against CNS-related kinases while maintaining favorable brain exposure.

Synthesis of Dual-Action Heterocyclic Libraries via Sequential Functionalization

The unique regioisomeric pairing of an 8-bromo and a 4-chloro group on the 8-bromo-4-chloro-2,6-dimethylquinoline scaffold provides a clear and reliable route for sequential derivatization [3]. This enables medicinal chemists to first employ a palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) at the 8-bromo position to install an aryl or amino moiety, followed by a nucleophilic aromatic substitution (SNAr) reaction at the activated 4-chloro position to introduce a second, distinct functional group like an amine or ether . This orthogonal reactivity is a key differentiator from regioisomers like 4-bromo-8-chloro-2,6-dimethylquinoline and simplifies the synthesis of complex, dual-substituted quinoline-based probes and drug candidates.

Optimization of Crystallization and Formulation Processes

With a well-defined melting point of 145-146°C, 8-bromo-4-chloro-2,6-dimethylquinoline is a solid that can be reliably handled and purified in a process chemistry setting . This melting point is slightly lower than that of the non-methylated analog 8-bromo-4-chloroquinoline (147-148°C), which can be indicative of different crystalline packing . For research projects progressing toward preclinical development, a compound with a sharp, consistent melting point simplifies the development of robust crystallization protocols, ensures reproducible solid-state properties, and facilitates the accurate formulation of stock solutions for in vivo studies, thereby reducing variability in early-stage ADME and efficacy experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-4-chloro-2,6-dimethylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.